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Compound of Interest

Compound Name:
Ethyl 2-(2-oxopiperidin-4-

yl)acetate

Cat. No.: B598304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential

reactions of Ethyl 2-(2-oxopiperidin-4-yl)acetate (CAS No. 102943-18-0), a valuable

heterocyclic building block in medicinal chemistry and drug discovery. The following sections

detail a proposed synthetic protocol based on established chemical transformations, along with

key reaction conditions and a general protocol for a common subsequent reaction.

Chemical and Physical Properties
Property Value Reference

CAS Number 102943-18-0 [1]

Molecular Formula C₉H₁₅NO₃ [1]

Molecular Weight 185.22 g/mol [1]

Boiling Point 160 °C (at 0.5 Torr)

Density 1.070 g/cm³ (Predicted)

Synthesis Protocol: Reductive Cyclization of Diethyl
3-cyanopentanedioate
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While a specific, detailed protocol for the synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate is

not readily available in the public domain, a plausible and efficient synthetic route involves the

reductive cyclization of diethyl 3-cyanopentanedioate. This method is a well-established

strategy for the preparation of substituted piperidones.

Reaction Scheme:

Diethyl 3-cyanopentanedioate Ethyl 2-(2-oxopiperidin-4-yl)acetate
Reductive CyclizationH₂, Raney Nickel

Ethanol, High Pressure

Click to download full resolution via product page

Figure 1. Proposed synthetic pathway for Ethyl 2-(2-oxopiperidin-4-yl)acetate.

Experimental Protocol:

This protocol is a representative procedure based on analogous reductive cyclizations of

cyanodiesters. Optimization may be required.

Materials:

Diethyl 3-cyanopentanedioate

Raney Nickel (50% slurry in water, activated)

Ethanol (anhydrous)

High-pressure hydrogenation reactor (e.g., Parr apparatus)

Diatomaceous earth (e.g., Celite®)

Procedure:

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5-10

mol% relative to the substrate) with anhydrous ethanol to remove water.

Reaction Setup: To a high-pressure reactor, add diethyl 3-cyanopentanedioate and the

washed Raney Nickel catalyst. Add a sufficient volume of anhydrous ethanol to ensure good
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stirring and dissolution of the starting material.

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by

hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100

atm).

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C with

vigorous stirring. The reaction progress can be monitored by techniques such as TLC or GC-

MS by periodically taking aliquots. The reaction is typically complete within 12-24 hours.

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully

vent the hydrogen gas. Purge the reactor with nitrogen.

Purification: Filter the reaction mixture through a pad of diatomaceous earth to remove the

Raney Nickel catalyst. Wash the filter cake with ethanol. Concentrate the filtrate under

reduced pressure to obtain the crude product.

Final Purification: The crude Ethyl 2-(2-oxopiperidin-4-yl)acetate can be further purified by

vacuum distillation or column chromatography on silica gel using an appropriate eluent

system (e.g., ethyl acetate/hexane).

Table of Reaction Parameters (for optimization):
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Parameter Range Notes

Catalyst Loading 5 - 15 mol%
Higher loading may increase

reaction rate but also cost.

Hydrogen Pressure 50 - 150 atm
Higher pressure generally

favors the reduction.

Temperature 80 - 140 °C

Higher temperatures can

increase the reaction rate but

may also lead to side products.

Solvent Ethanol, Methanol
Protic solvents are typically

used for this type of reduction.

Reaction Time 12 - 48 hours
Monitor by TLC or GC-MS for

completion.

Application: Hydrolysis to 2-(2-oxopiperidin-4-
yl)acetic acid
Ethyl 2-(2-oxopiperidin-4-yl)acetate can serve as a key intermediate for the synthesis of

various derivatives. A common transformation is the hydrolysis of the ethyl ester to the

corresponding carboxylic acid, which can then be used in amide coupling reactions or other

modifications.

Reaction Scheme:

Ethyl 2-(2-oxopiperidin-4-yl)acetate 2-(2-oxopiperidin-4-yl)acetic acid
Ester Hydrolysis1. LiOH, THF/H₂O

2. HCl (aq)

Click to download full resolution via product page

Figure 2. Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol (General Procedure):

Materials:
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Ethyl 2-(2-oxopiperidin-4-yl)acetate

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

Tetrahydrofuran (THF)

Water

Hydrochloric acid (HCl), 1 M solution

Ethyl acetate or Dichloromethane for extraction

Procedure:

Reaction Setup: Dissolve Ethyl 2-(2-oxopiperidin-4-yl)acetate in a mixture of THF and

water.

Saponification: Add an aqueous solution of a base (e.g., 1.1 equivalents of LiOH or NaOH) to

the solution of the ester.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress

by TLC until the starting material is consumed (typically 2-6 hours).

Work-up: Once the reaction is complete, remove the THF under reduced pressure.

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the

slow addition of 1 M HCl.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) multiple times.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude

carboxylic acid.

Purification: The crude product can be purified by recrystallization or column chromatography

if necessary.
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Table of Hydrolysis Conditions:

Parameter Condition Notes

Base LiOH, NaOH, KOH
LiOH is often preferred for its

milder conditions.

Solvent System THF/H₂O, Methanol/H₂O

A co-solvent is used to ensure

solubility of the starting

material.

Temperature Room Temperature to 40 °C
Gentle heating may be applied

to accelerate the reaction.

Acidification 1 M HCl
Other non-oxidizing acids can

also be used.

Logical Workflow for Synthesis and Application
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Synthesis

Application

Start with Precursor:
Diethyl 3-cyanopentanedioate

Reductive Cyclization
(H₂, Raney Ni)

Purification
(Filtration, Distillation/Chromatography)

Product:
Ethyl 2-(2-oxopiperidin-4-yl)acetate

Ester Hydrolysis
(LiOH, then HCl)

Use as Starting Material

Purification
(Extraction, Recrystallization)

Final Product:
2-(2-oxopiperidin-4-yl)acetic acid
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Figure 3. General workflow from synthesis to a primary application of Ethyl 2-(2-oxopiperidin-
4-yl)acetate.
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These protocols and notes are intended to serve as a guide for the synthesis and application of

Ethyl 2-(2-oxopiperidin-4-yl)acetate. Researchers should always adhere to standard

laboratory safety procedures and may need to optimize the described conditions for their

specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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